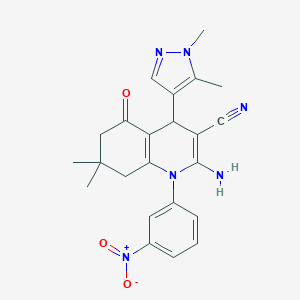
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound known for its diverse pharmacological effects. This compound is part of the pyrazole-bearing family, which is recognized for its potent antileishmanial and antimalarial activities .
Méthodes De Préparation
The synthesis of 2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple stepsThe reaction conditions often involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has significant applications in scientific research. It has been evaluated for its antileishmanial and antimalarial activities, showing superior antipromastigote activity and better inhibition effects against Plasmodium berghei . This makes it a potential pharmacophore for the development of safe and effective antileishmanial and antimalarial agents.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as Leishmania aethiopica and Plasmodium berghei. The compound’s antileishmanial activity is justified by molecular docking studies, which show its interaction with the Lm-PTR1 enzyme . This interaction disrupts the enzyme’s function, leading to the inhibition of the parasite’s growth.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole-bearing derivatives that exhibit antileishmanial and antimalarial activities. For instance, hydrazine-coupled pyrazoles have been shown to have potent pharmacological effects . 2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
Propriétés
Formule moléculaire |
C23H24N6O3 |
|---|---|
Poids moléculaire |
432.5g/mol |
Nom IUPAC |
2-amino-4-(1,5-dimethylpyrazol-4-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H24N6O3/c1-13-17(12-26-27(13)4)20-16(11-24)22(25)28(14-6-5-7-15(8-14)29(31)32)18-9-23(2,3)10-19(30)21(18)20/h5-8,12,20H,9-10,25H2,1-4H3 |
Clé InChI |
HRJZZERVXXXJEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
SMILES canonique |
CC1=C(C=NN1C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


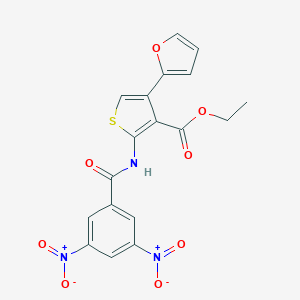
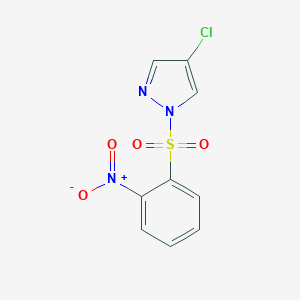

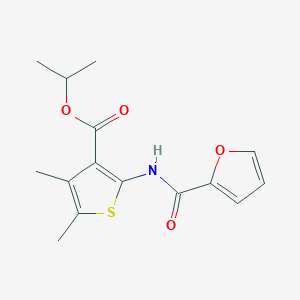
![ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B446353.png)
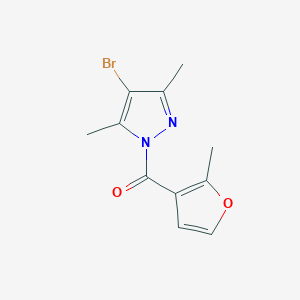
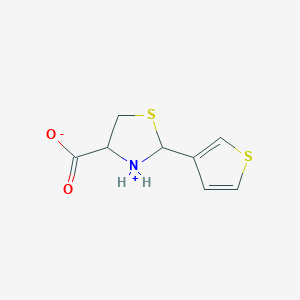
![2,5-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B446357.png)

![methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B446360.png)
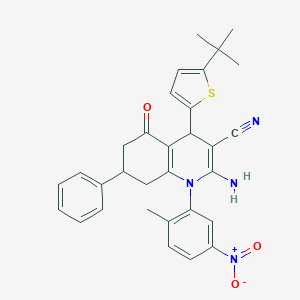
![2-(3,4-dichlorophenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B446364.png)
![2-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B446365.png)
![N-[(2Z)-3-(4-methoxybenzyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-3-methylaniline](/img/structure/B446366.png)
